5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride
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Overview
Description
5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClNO4S. It is a derivative of benzenesulfonyl chloride, featuring bromine, methyl, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride typically involves multiple steps, starting from benzene
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: The methyl group is introduced using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.
Nitration: The nitro group is added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Finally, the sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) in the presence of a base such as pyridine.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products
Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.
Reduction: 5-Bromo-4-methyl-2-aminobenzenesulfonyl chloride.
Oxidation: 5-Bromo-4-carboxy-2-nitrobenzenesulfonyl chloride.
Scientific Research Applications
5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate ester derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrobenzenesulfonyl chloride
- 2-Methyl-5-nitrobenzenesulfonyl chloride
- 4-Methyl-2-nitrobenzenesulfonyl chloride
Uniqueness
5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and sulfonyl chloride) and electron-donating (methyl) groups influences its chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO4S/c1-4-2-6(10(11)12)7(3-5(4)8)15(9,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBRXVRBLYAIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807266-67-6 |
Source
|
Record name | 5-bromo-4-methyl-2-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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